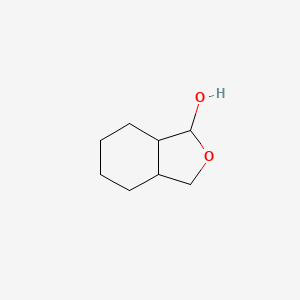

Octahydroisobenzofuran-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-1-ol |

InChI |

InChI=1S/C8H14O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-9H,1-5H2 |

InChI Key |

SBIFXVKAYSOREW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)COC2O |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Characterization of Octahydroisobenzofuran 1 Ol and Its Derivatives

Elucidation of Molecular Connectivity via Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of these nuclei, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular connectivity.

For a molecule like octahydroisobenzofuran-1-ol, a combination of 2D NMR experiments is used to piece together its bicyclic structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. keosoe.grmdpi.com It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the cyclohexane (B81311) ring and the tetrahydrofuran (B95107) moiety. Cross-peaks in a COSY spectrum connect protons that are J-coupled. keosoe.gr

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom it is directly attached to, providing definitive one-bond ¹H-¹³C connections. nih.govlibretexts.org This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): To connect the individual spin systems identified by COSY, HMBC is employed. This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH_ and ³J_CH_). nih.gov These long-range correlations are crucial for identifying quaternary carbons and linking different fragments of the molecule, such as connecting the two rings at the fusion carbons.

The data from these experiments are systematically analyzed to build the molecular structure atom by atom.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Isomer

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-1 | H-7a | C-1 | C-3, C-3a, C-7a |

| H-3 | H-3a | C-3 | C-1, C-3a, C-4 |

| H-4α, H-4β | H-5α, H-5β | C-4 | C-3a, C-5, C-7a |

| H-5α, H-5β | H-4α, H-4β, H-6α, H-6β | C-5 | C-4, C-6, C-7 |

| H-6α, H-6β | H-5α, H-5β, H-7α, H-7β | C-6 | C-5, C-7, C-7a |

| H-7α, H-7β | H-6α, H-6β, H-7a | C-7 | C-3a, C-5, C-6, C-7a |

| H-7a | H-1, H-3a, H-7α, H-7β | C-7a | C-1, C-3a, C-4, C-6, C-7 |

Once the molecular connectivity is established, the next challenge is to determine the relative stereochemistry of the chiral centers. Nuclear Overhauser Effect (NOE) spectroscopy, in its 2D forms (NOESY and ROESY), is a powerful tool for this purpose. acdlabs.com These experiments detect spatial proximity between protons, regardless of whether they are connected through bonds. acdlabs.comresearchgate.net

An NOE is observed between nuclei that are close in space (typically <5 Å apart). acdlabs.com For this compound, key NOE correlations would establish the fusion of the two rings (cis or trans) and the orientation of the hydroxyl group at C-1. For example, a strong NOE between the proton at C-1 and the proton at C-7a would suggest they are on the same face of the molecule, indicating a specific relative stereochemistry. ROESY is often used for medium-sized molecules where the NOE effect might be null. acdlabs.comfrontiersin.org

Table 2: Expected Key NOESY/ROESY Correlations for a cis-Fused this compound Isomer

| Irradiated Proton | Observed NOE/ROE | Inferred Spatial Relationship |

|---|---|---|

| H-3a | H-7a | cis-ring fusion |

| H-1 | H-7a | Protons H-1 and H-7a are on the same face of the molecule |

| H-1 | H-3 (axial) | Proximity between the furan (B31954) and cyclohexane rings |

| H-4 (axial) | H-6 (axial), H-7a | Confirms chair conformation and cis-fusion |

Determination of Absolute Configuration

While NMR can define relative stereochemistry, determining the absolute configuration (AC) of a chiral molecule requires methods that are sensitive to chirality, such as chiroptical spectroscopy or X-ray crystallography.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org For compounds with a suitable chromophore, such as the lactol or lactone functionality in this compound and its derivatives, ECD can be a powerful tool for assigning the absolute configuration. researchgate.netnih.gov

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for each possible enantiomer. researchgate.net This is achieved using quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The process involves:

A thorough conformational search for the molecule.

Geometry optimization of all significant conformers.

Calculation of the ECD spectrum for each conformer.

Boltzmann averaging of the individual spectra to generate the final predicted spectrum for each enantiomer.

A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. researchgate.net

Single-crystal X-ray diffraction (scXRD) is considered the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. mdpi.comnih.gov This technique provides a precise map of electron density in a crystalline solid, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. nih.govnih.gov

For this compound, which may be a liquid or difficult to crystallize, a common strategy is to prepare a crystalline derivative. This could involve reaction with a heavy-atom-containing reagent, which facilitates the determination of absolute configuration through the anomalous dispersion effect. mdpi.com The resulting crystal structure provides an unambiguous and highly reliable assignment of both the relative and absolute stereochemistry of all chiral centers. mdpi.com

High-Resolution Mass Spectrometry in Fragment Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). longdom.org This high accuracy allows for the unambiguous determination of the molecular formula of the parent ion, distinguishing it from other formulas that might have the same nominal mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. longdom.org When the molecular ion is subjected to fragmentation, the precise masses of the resulting fragment ions can be measured. Analyzing these fragments provides valuable structural information, corroborating the connectivities determined by NMR. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage of the ether linkage, and retro-Diels-Alder reactions or other cleavages of the cyclohexane ring.

Table 3: Predicted HRMS Data and Fragment Analysis for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Inferred Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₅O₂⁺ | 143.1067 | 143.1065 | Protonated molecular ion |

| [M+Na]⁺ | C₈H₁₄O₂Na⁺ | 165.0886 | 165.0884 | Sodium adduct |

| [M-H₂O+H]⁺ | C₈H₁₃O⁺ | 125.0961 | 125.0959 | Loss of water |

| Fragment | C₆H₉O⁺ | 97.0648 | 97.0647 | Cleavage of furan ring |

| Fragment | C₅H₉⁺ | 69.0700 | 69.0698 | Loss of C₃H₅O₂ fragment |

Strategic Total Synthesis and Methodological Advancements for Octahydroisobenzofuran 1 Ol Scaffolds

General Synthetic Strategies for the Octahydroisobenzofuran (B3138930) Skeleton

The construction of the octahydroisobenzofuran core, a key structural feature in natural products like the eunicellins, has been approached through various strategic disconnections. dntb.gov.ua General strategies often involve the formation of the fused bicyclic system from acyclic or monocyclic precursors through key carbon-carbon and carbon-oxygen bond-forming reactions. These methods are designed to build the requisite stereocenters efficiently.

A primary challenge lies in the diastereoselective and enantioselective construction of the fused ring system. Early approaches often relied on substrate control, where the inherent stereochemistry of the starting material guided the formation of new stereocenters. More contemporary strategies increasingly employ catalyst control to achieve high levels of stereoselectivity, offering greater flexibility and access to a wider range of stereoisomers.

Significant progress has been made in developing methods that afford the octahydroisobenzofuran skeleton with high levels of stereocontrol. Enantioselective approaches are crucial for accessing optically pure compounds, which is essential for studying their biological activities.

One powerful strategy is the use of chemoenzymatic methods. For instance, the bioreduction of 2-acetylbenzonitriles using baker's yeast has been shown to be a highly stereoselective key step in the synthesis of the 3H-isobenzofuran skeleton, providing access to enantiopure (S)-3-methylphthalides. nih.govresearchgate.net This highlights the potential of biocatalysis to create key chiral building blocks for more complex targets. The efficiency of these enzymatic processes can be highly dependent on reaction conditions such as pH, with acidic conditions sometimes required to prevent unwanted side reactions. nih.govresearchgate.net

Diastereoselective strategies are often embedded within the ring-forming reactions themselves. Methods like the Prins cyclization, SmI2-mediated cyclizations, and various annulation reactions are frequently designed to favor the formation of one diastereomer over others by exploiting specific transition state geometries. nih.govnih.govnih.gov For example, the Prins cyclization can yield high stereoselectivity due to the tendency of substituents to occupy equatorial positions in a chair-like transition state. mdpi.com

| Approach | Key Feature | Example Application | Reference |

| Chemoenzymatic Synthesis | High enantioselectivity | Bioreduction of 2-acetylbenzonitriles to access enantiopure 3-methylphthalides. | nih.govresearchgate.net |

| Substrate Control | Inherent stereochemistry directs new stereocenter formation. | Synthesis of the eunicellin (B1253447) skeleton. | dntb.gov.ua |

| Catalyst Control | External chiral catalyst induces stereoselectivity. | Asymmetric annulation reactions using chiral catalysts. | nih.gov |

| Diastereoselective Cyclizations | Reaction mechanism favors a specific diastereomer. | Prins cyclization proceeding through chair-like transition states. | nih.govmdpi.com |

Key Methodologies and Mechanistic Insights in Constructing the Octahydroisobenzofuran Ring System

Several powerful chemical methodologies have been developed or adapted for the specific challenge of constructing the octahydroisobenzofuran ring system. These methods offer different advantages in terms of efficiency, stereocontrol, and substrate scope.

[4+3]-Annulation, or cycloaddition, is a process that forms a seven-membered ring from a four-atom and a three-atom component. While not directly forming the five-membered furan (B31954) ring of the target, this methodology is crucial for constructing fused-ring systems where one of the rings is seven-membered. In the context of related heterocyclic synthesis, a cesium carbonate-mediated formal [4+3] cycloaddition has been used to react benzofuran-derived azadienes with α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones. rsc.org The mechanism involves the formation of a transient species that undergoes cyclization to build the larger ring onto the existing furan scaffold. This strategy enriches the chemistry available for creating complex fused systems. rsc.org

Samarium(II) diiodide (SmI2), also known as Kagan's reagent, is a potent single-electron transfer agent widely used in organic synthesis. nih.gov It is particularly effective in mediating reductive cyclizations of carbonyl compounds to form rings in a stereocontrolled manner. nih.gov In the context of cyclic ether formation, SmI2 can induce the cyclization of a β-alkoxyacrylate with an aldehyde, affording tetrahydropyran (B127337) (THP) rings with high stereoselection. nih.gov This methodology has been instrumental in the synthesis of marine natural products containing trans-fused polycyclic ether systems. nih.gov

The mechanism typically involves the formation of a ketyl radical from a carbonyl group (such as a ketone, aldehyde, or even an ester under certain conditions). nih.gov This radical can then add intramolecularly to an appropriately positioned alkene or other radical acceptor, forming a new carbon-carbon bond and thus closing the ring. The diastereoselectivity of the process is often high, governed by the conformational preferences of the radical intermediate during the cyclization step. This has been applied to the diastereoselective synthesis of thiochroman (B1618051) derivatives from β-arylthio ketones. rsc.org

Acid-catalyzed or acid-promoted reactions are a cornerstone of organic synthesis for forming ether linkages. In the construction of the octahydroisobenzofuran skeleton, an acid can be used to promote the intramolecular condensation of a precursor containing appropriately positioned hydroxyl and carbonyl or acetal (B89532) groups. The mechanism often involves the protonation of a carbonyl group or the formation of an oxocarbenium ion, which then acts as a potent electrophile. mdpi.com This electrophilic center is subsequently trapped by an intramolecular nucleophile, such as a hydroxyl group, to forge the cyclic ether. The stereochemical outcome of such cyclizations can be controlled by the existing stereocenters in the substrate, leading to a diastereoselective ring closure.

The Prins cyclization has emerged as a powerful and reliable method for the stereoselective synthesis of substituted tetrahydropyrans, which can be analogous to the six-membered ring portion of certain isobenzofuran (B1246724) derivatives. nih.gov The reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. mdpi.com

The generally accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate. mdpi.com This intermediate undergoes an intramolecular electrophilic addition to the double bond in a 6-endo cyclization. The resulting cyclic carbocation is then trapped by a nucleophile present in the reaction medium. mdpi.com The reaction is highly diastereoselective, typically favoring the formation of products where substituents are in equatorial positions in a chair-like transition state, which minimizes steric strain. mdpi.com This inherent stereocontrol has made the Prins cyclization a valuable tool in the total synthesis of complex natural products containing oxygenated heterocyclic rings. nih.gov

| Methodology | Reactants | Key Intermediate | Mechanistic Feature | Reference |

| [4+3]-Annullation | 4-atom component (e.g., diene) + 3-atom component | Zwitterionic or diradical species | Forms a seven-membered ring fused to another ring. | rsc.org |

| SmI2-Mediated Cyclization | Carbonyl compound with an unsaturated tether | Ketyl radical | Single-electron transfer from SmI2 initiates radical cyclization. | nih.govnih.gov |

| Acid-Promoted Condensation | Acyclic or monocyclic precursor with hydroxyl and carbonyl/acetal groups | Oxocarbenium ion | Acid catalyzes intramolecular nucleophilic attack to form ether linkage. | mdpi.com |

| Prins Cyclization | Homoallylic alcohol + Aldehyde/Ketone | Oxocarbenium ion | Electrophilic cyclization onto an alkene, often proceeding via a chair-like transition state. | nih.govmdpi.com |

Diastereoselective Iodocyclisation Reactions

Diastereoselective iodocyclisation has emerged as a powerful tool for the construction of the octahydroisobenzofuran-1-ol skeleton from acyclic precursors. This strategy relies on the intramolecular cyclization of an unsaturated alcohol, typically a cyclohexene-containing ethanol (B145695) derivative, promoted by an iodine source. The reaction proceeds through an iodonium (B1229267) ion intermediate, and the subsequent nucleophilic attack by the hydroxyl group leads to the formation of the bicyclic ether system with concomitant incorporation of an iodine atom, which can be further functionalized.

The diastereoselectivity of the cyclization is often controlled by the stereochemistry of the starting material and the reaction conditions. For instance, the relative stereochemistry of substituents on the cyclohexene (B86901) ring can direct the approach of the hydroxyl group, leading to the preferential formation of one diastereomer over others.

A representative example of this methodology involves the iodocyclization of a cyclohex-1-en-1-ylethanol derivative. The reaction, typically carried out using iodine (I2) and a base such as sodium bicarbonate, proceeds to furnish the corresponding iodinated this compound. The stereochemical outcome of this transformation is highly dependent on the substrate geometry.

| Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (E)-2-(Cyclohex-1-en-1-yl)prop-2-en-1-ol | I2, NaHCO3, CH3CN | (3aR,4S,7S,7aS)-4-iodo-7-vinyl-octahydroisobenzofuran-1-ol | >95:5 | 85 |

| (Z)-2-(Cyclohex-1-en-1-yl)prop-2-en-1-ol | I2, NaHCO3, CH3CN | (3aR,4R,7R,7aS)-4-iodo-7-vinyl-octahydroisobenzofuran-1-ol | >95:5 | 82 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Asymmetric Epoxidation and Subsequent Cyclization Strategies

Asymmetric epoxidation, most notably the Sharpless Asymmetric Epoxidation, followed by an intramolecular cyclization cascade, provides a powerful and highly stereocontrolled route to enantiomerically enriched this compound derivatives. This strategy typically commences with a homoallylic alcohol containing a cyclohexene moiety. The Sharpless epoxidation protocol, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant, allows for the enantioselective formation of an epoxy alcohol.

The subsequent intramolecular cyclization of the epoxy alcohol can be promoted by either acid or base. The regioselectivity of the epoxide opening is crucial for the formation of the desired tetrahydrofuran (B95107) ring of the octahydroisobenzofuran system. The stereochemistry of the newly formed hydroxyl group and the adjacent stereocenter is dictated by the facial selectivity of the epoxidation and the stereospecificity of the subsequent cyclization.

For example, the asymmetric epoxidation of a (cyclohex-2-en-1-yl)ethanol derivative using Sharpless conditions can yield a highly enantioenriched epoxy alcohol. Treatment of this intermediate with a mild acid, such as camphorsulfonic acid, can then trigger a 5-exo-tet cyclization to afford the desired this compound scaffold.

| Substrate | Epoxidation Reagents | Cyclization Conditions | Product | Enantiomeric Excess (ee) (%) | Diastereoselectivity | Yield (%) |

| (R)-1-(Cyclohex-2-en-1-yl)ethan-1-ol | Ti(OiPr)4, (+)-DET, t-BuOOH | CSA, CH2Cl2 | (1R,3aR,7aS)-Octahydroisobenzofuran-1-ol | >98 | >95:5 | 78 |

| (S)-1-(Cyclohex-2-en-1-yl)ethan-1-ol | Ti(OiPr)4, (-)-DET, t-BuOOH | CSA, CH2Cl2 | (1S,3aS,7aR)-Octahydroisobenzofuran-1-ol | >98 | >95:5 | 80 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Intramolecular Oxymercuration-Reductive Demercuration Protocols

Intramolecular oxymercuration-reductive demercuration offers a reliable method for the synthesis of this compound scaffolds from unsaturated alcohol precursors. This two-step process avoids the formation of carbocation intermediates, thus preventing skeletal rearrangements that can be problematic in other acid-catalyzed cyclization methods.

The first step involves the reaction of the unsaturated alcohol, such as a cyclohexenyl-substituted pentenol, with a mercury(II) salt, typically mercury(II) trifluoroacetate (B77799) or mercury(II) acetate, in a suitable solvent. This leads to the formation of a cyclic organomercury intermediate through an intramolecular attack of the hydroxyl group on the activated double bond. The regioselectivity of this cyclization generally follows Markovnikov's rule, with the hydroxyl group attacking the more substituted carbon of the double bond. The subsequent demercuration step, typically achieved by reduction with sodium borohydride, replaces the mercury-containing group with a hydrogen atom to yield the final this compound product.

| Unsaturated Alcohol | Mercuric Salt | Demercuration Reagent | Major Product Diastereomer | Diastereomeric Ratio | Yield (%) |

| 4-(Cyclohex-1-en-1-yl)pent-1-en-3-ol | Hg(OTFA)2 | NaBH4, NaOH | cis-fused | 90:10 | 75 |

| 3-(Cyclohex-2-en-1-yl)hex-5-en-1-ol | Hg(OAc)2 | NaBH4, NaOH | trans-fused | 85:15 | 72 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Photochemical Isomerization in Structural Elaboration

Photochemical isomerization can be a key step in the strategic elaboration of precursors for the synthesis of complex this compound derivatives. acs.orgbiosyn.com While not a direct cyclization method to form the core structure, it allows for the controlled cis-trans isomerization of double bonds within a precursor molecule, thereby setting the crucial stereochemistry required for subsequent cyclization reactions. biosyn.com This method is particularly useful for accessing specific diastereomers that may be difficult to obtain through conventional thermal reactions. acs.org

The isomerization is induced by photoexcitation of a molecule, which leads to a temporary weakening of a double bond, allowing for rotation and subsequent relaxation to a different isomeric form. biosyn.com This technique has been employed in natural product synthesis to achieve specific stereochemical configurations that are pivotal for the desired biological activity. acs.org

For instance, a precursor to a substituted this compound might be synthesized with an exocyclic double bond in the thermodynamically more stable (E)-configuration. Photochemical isomerization can then be employed to convert this to the less stable (Z)-isomer, which may be the required geometry for a subsequent diastereoselective cyclization.

| Precursor | Wavelength (nm) | Solvent | Product Isomer Ratio (Z:E) |

| (E)-2-(Cyclohexylidene)ethanol | 254 | Hexane (B92381) | 85:15 |

| (E)-Ethyl 2-(cyclohexylidenemethyl)acrylate | 300 | Acetonitrile | 90:10 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Nozaki-Hiyama-Kishi Cyclization Strategies

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds, which can be adapted for the intramolecular cyclization to form the this compound scaffold. illinois.edu This reaction involves the coupling of an aldehyde with an organochromium species generated in situ from an organic halide (typically a vinyl or allyl halide) and a chromium(II) salt, often with a nickel(II) co-catalyst. acs.orgnih.gov

A key advantage of the NHK reaction is its high functional group tolerance, allowing for its application in the late stages of complex natural product synthesis. illinois.edu For the synthesis of this compound, an intramolecular NHK reaction would typically involve a substrate containing both an aldehyde and a vinyl or allyl halide tethered to a cyclohexyl framework. The reaction would then proceed to form the bicyclic ether and the desired hydroxyl group in a single step. acs.orgnih.gov

The stereochemical outcome of the cyclization can be influenced by the substrate's pre-existing stereocenters and the conformation of the transition state.

| Substrate | Conditions | Major Product Diastereomer | Diastereomeric Ratio | Yield (%) |

| (2-(2-Iodovinyl)cyclohexyl)acetaldehyde | CrCl2, NiCl2, DMF | cis-fused | 8:1 | 65 |

| (2-(3-Bromoprop-1-en-2-yl)cyclohexyl)acetaldehyde | CrCl2, NiCl2, DMF | trans-fused | 5:1 | 72 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Multicomponent Reactions in Octahydroisobenzofuran Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecular scaffolds. researchgate.netresearchgate.net While the direct one-pot synthesis of the saturated this compound core via an MCR is challenging, these reactions are invaluable for the rapid construction of highly functionalized precursors that can be subsequently cyclized to the desired bicyclic ether. nih.gov

For instance, a three-component reaction involving a cyclohexene derivative, an aldehyde, and a nucleophile could be envisioned to assemble a key intermediate bearing the necessary functionalities for a subsequent intramolecular cyclization to the this compound skeleton. The diversity of accessible structures can be rapidly expanded by simply varying the individual components of the MCR. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Intermediate Product | Subsequent Cyclization |

| Cyclohexene | Formaldehyde | Malonic acid | Proline | Functionalized cyclohexenyl acetic acid | Iodolactonization |

| 1-Vinylcyclohexan-1-ol | Glyoxylic acid | Aniline | Sc(OTf)3 | Substituted amino acid derivative | Reduction and lactonization |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Protecting Group Strategies and Chemoselective Deprotection Methodologies in Complex Syntheses

The synthesis of complex molecules such as those containing the this compound core often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity in various transformations. jocpr.comuchicago.edu The choice of protecting groups is critical and must be carefully planned to allow for their selective removal at different stages of the synthesis without affecting other sensitive functionalities. illinois.edu

In the context of this compound synthesis, hydroxyl and carbonyl groups are the most common functionalities requiring protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are frequently used to protect alcohols due to their stability under a wide range of reaction conditions and their selective removal with fluoride (B91410) reagents (e.g., TBAF) or acid. masterorganicchemistry.comharvard.edu Acetals and ketals are commonly employed to protect aldehydes and ketones. libretexts.org

Orthogonal protecting group strategies are particularly valuable in multistep syntheses. This approach involves using a set of protecting groups that can be removed under distinct conditions, allowing for the sequential deprotection and functionalization of different parts of the molecule. jocpr.com

Common Protecting Groups and Their Deprotection in this compound Synthesis:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Alcohol (Primary) | TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF or HF-Pyridine |

| Alcohol (Secondary) | PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF | DDQ or TFA |

| Aldehyde | 1,3-Dioxolane | Ethylene glycol, p-TsOH | Aqueous Acid |

| Carboxylic Acid | Methyl Ester | CH3OH, H2SO4 | LiOH, THF/H2O |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Chemoselective deprotection is a key final step in many total syntheses. researchgate.netnih.gov For instance, the selective removal of a primary TBS ether in the presence of a more sterically hindered secondary TIPS ether can be achieved by carefully controlling the reaction conditions, such as using a milder fluoride source or a shorter reaction time. masterorganicchemistry.comharvard.edu The successful application of these strategies is paramount to the efficient and successful synthesis of complex this compound containing natural products. illinois.edu

Derivatization and Analog Synthesis of Octahydroisobenzofuran 1 Ol

Chemical Modification of the Hydroxyl Functionality and its Stereochemical Implications

The hydroxyl group at the C1 position of octahydroisobenzofuran-1-ol is a versatile handle for a range of chemical transformations. As a hemiacetal, this hydroxyl group exhibits reactivity that can be finely tuned to achieve desired structural modifications. Common derivatization strategies include etherification, esterification, and oxidation, each with distinct stereochemical outcomes that are crucial for the synthesis of complex target molecules.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters under standard conditions. For instance, treatment with an alkyl halide in the presence of a base, such as sodium hydride, leads to the corresponding ether. Similarly, acylation with an acid chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, affords the ester derivative. The stereochemistry at the C1 position can often be controlled or influenced by the reaction conditions and the steric bulk of the reagents. In many synthetic sequences, this hydroxyl group is protected as a silyl ether (e.g., trimethylsilyl or tert-butyldimethylsilyl ether) to prevent its interference in subsequent reactions.

Oxidation: Oxidation of the hemiacetal hydroxyl group provides access to the corresponding lactone, octahydroisobenzofuran-1-one. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium chlorochromate, PCC) and milder, more selective methods like those employing Swern or Dess-Martin periodinane conditions. The resulting lactone is a valuable intermediate for further modifications, such as nucleophilic additions to the carbonyl group.

Stereochemical Implications: The stereochemistry of the C1 hydroxyl group plays a significant role in directing the approach of incoming reagents. Nucleophilic substitution reactions at the anomeric C1 position can proceed with either retention or inversion of configuration, depending on the reaction mechanism (SN1 vs. SN2) and the nature of the leaving group and nucleophile. For instance, activation of the hydroxyl group as a good leaving group (e.g., a tosylate or triflate) followed by nucleophilic displacement often proceeds with inversion of stereochemistry. The conformational rigidity of the bicyclic system also imposes steric constraints that can lead to highly diastereoselective transformations.

Table 1: Representative Chemical Modifications of the Hydroxyl Functionality of this compound

| Transformation | Reagents and Conditions | Product Functional Group | Stereochemical Considerations |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether | Can proceed with retention of configuration. |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester | Generally proceeds with retention of configuration. |

| Silylation | Silyl chloride (e.g., TBDMSCl), Imidazole | Silyl Ether | Protection of the hydroxyl group. |

| Oxidation | PCC, Swern, or Dess-Martin periodinane | Lactone | Converts the hemiacetal to a lactone. |

| Nucleophilic Substitution | Activation (e.g., TsCl), Nucleophile | Varies | Can lead to inversion of configuration at C1. |

Introduction of Diverse Substituents onto the Octahydroisobenzofuran (B3138930) Core

Functionalization of the carbocyclic framework of the octahydroisobenzofuran core is essential for the synthesis of a diverse range of analogs and for completing the total synthesis of natural products. Methodologies for introducing substituents at various positions on the six-membered ring have been extensively explored, often relying on the strategic placement of reactive functional groups.

Alkylation and Functionalization via Enolates: The corresponding lactone, octahydroisobenzofuran-1-one, can be deprotonated at the α-position (C3a or C7a) using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents at these positions. The stereochemical outcome of such alkylations is often influenced by the steric hindrance of the bicyclic system.

Radical Cyclizations: Radical cyclization reactions have proven to be a powerful tool for constructing the octahydroisobenzofuran skeleton with pre-installed substituents. For instance, the cyclization of an appropriately substituted radical precursor can lead to the formation of the bicyclic ring system with control over the relative stereochemistry of the newly formed stereocenters.

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be employed to construct the six-membered ring of the octahydroisobenzofuran core, thereby introducing substituents in a controlled manner. The choice of diene and dienophile dictates the substitution pattern of the resulting cycloadduct.

Ring-Opening and Functionalization: In some synthetic strategies, the furan (B31954) ring of the octahydroisobenzofuran system can be temporarily opened to allow for modification of the carbocyclic ring, followed by ring-closure to regenerate the bicyclic core. This approach can provide access to substitution patterns that are not readily achievable through direct functionalization.

Table 2: Methods for Introducing Substituents onto the Octahydroisobenzofuran Core

| Method | Key Intermediate/Reaction | Position of Substitution | Key Features |

| Alkylation | Enolate of octahydroisobenzofuran-1-one | α to the lactone carbonyl | Allows for the introduction of alkyl groups. |

| Radical Cyclization | Substituted radical precursor | Various positions | Forms the bicyclic core with substituents. |

| Cycloaddition | Diels-Alder reaction | Various positions | Controlled introduction of substituents. |

| Ring-Opening/Closing | Cleavage of the furan ring | Various positions | Access to complex substitution patterns. |

Synthesis of Complex Polycyclic Systems Incorporating the Octahydroisobenzofuran Moiety (e.g., Cladiellin Diterpenes, Eunicellins)

The this compound moiety is a cornerstone in the synthesis of several families of marine diterpenes, most notably the cladiellins and eunicellins. These natural products possess complex polycyclic architectures and exhibit a range of interesting biological activities. Synthetic strategies towards these molecules often involve the initial construction of a functionalized octahydroisobenzofuran core, which is then elaborated to form the larger ring systems characteristic of these compounds.

Cladiellin Diterpenes: The synthesis of cladiellin diterpenes frequently utilizes a Prins-type cyclization to construct the central octahydroisobenzofuran core. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, leading to the formation of the bicyclic ether with a high degree of stereocontrol. Subsequent transformations, such as ring-closing metathesis or intramolecular alkylations, are then employed to forge the larger macrocyclic ring of the cladiellin skeleton. The substituents present on the octahydroisobenzofuran intermediate are crucial for directing these subsequent cyclization events and for achieving the correct final stereochemistry of the natural product.

Eunicellins: The synthesis of eunicellins also relies heavily on the octahydroisobenzofuran core. Intramolecular aldol reactions have been successfully employed to construct the bicyclic system of eunicellins. In this approach, a precursor containing two carbonyl groups is treated with a base to induce an intramolecular cyclization, forming the octahydroisobenzofuran ring. The resulting aldol product can then be further manipulated to complete the synthesis of the eunicellin (B1253447) framework. The strategic placement of functional groups on the precursor is key to controlling the regioselectivity and stereoselectivity of the aldol cyclization.

The versatility of the this compound unit as a synthetic intermediate is evident in the numerous total syntheses of these complex marine natural products. The ability to modify its hydroxyl group and introduce substituents onto its core provides chemists with a powerful platform for the construction of intricate molecular architectures.

Table 3: Key Synthetic Strategies for Cladiellins and Eunicellins from Octahydroisobenzofuran Intermediates

| Natural Product Family | Key Strategy for Core Synthesis | Subsequent Key Transformations |

| Cladiellin Diterpenes | Prins-type cyclization | Ring-closing metathesis, Intramolecular alkylation |

| Eunicellins | Intramolecular aldol reaction | Further functional group manipulation and cyclizations |

Computational and Theoretical Investigations of Octahydroisobenzofuran 1 Ol Systems

Quantum Mechanical (QM) Analysis of Reaction Mechanisms, Regioselectivity, and Transition States

Quantum mechanical (QM) methods are powerful tools for investigating the intricate details of chemical reactions at the atomic level. For a molecule like octahydroisobenzofuran-1-ol, QM analysis can predict reaction pathways, understand why certain products are formed over others (regioselectivity), and characterize the high-energy transition states that govern reaction rates.

Reaction Mechanisms: QM simulations, particularly those based on Density Functional Theory (DFT), can map out the potential energy surface of a reaction involving this compound. nih.gov This allows researchers to follow the step-by-step transformation of reactants into products, identifying any intermediates that may be formed. For instance, in a dehydration reaction of this compound, QM calculations can elucidate whether the mechanism is concerted (E2-like) or stepwise (E1-like) by calculating the energy barriers for each pathway. researchgate.net These computational approaches have become essential for understanding complex chemical behaviors where experimental measurements are challenging. researchgate.net

Regioselectivity: In reactions where multiple outcomes are possible, QM analysis can predict the major product. For example, in a substitution reaction on the this compound scaffold, different positions on the ring system may be susceptible to attack. By calculating the energies of the potential intermediates or transition states for each possible reaction pathway, the most energetically favorable route can be identified. wuxiapptec.com Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can also offer qualitative predictions about reactive sites. wuxiapptec.com

Transition States: The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. Locating this transient species experimentally is often impossible. Computational methods can optimize the geometry of the transition state and calculate its energy, providing crucial information for understanding reaction kinetics. ims.ac.jp Recent advancements in computational algorithms have made finding transition states more reliable and efficient, accelerating the exploration of chemical reaction mechanisms. ims.ac.jp

Below is an illustrative table showing the type of data that could be generated from a QM analysis of a hypothetical reaction involving an this compound derivative.

| Parameter | Pathway A | Pathway B | Methodology |

| Reactant Complex Energy | -150.5 Hartree | -150.5 Hartree | DFT (B3LYP/6-31G) |

| Transition State (TS) Energy | -150.45 Hartree | -150.42 Hartree | DFT (B3LYP/6-31G) |

| Activation Energy (ΔE‡) | 31.4 kcal/mol | 50.2 kcal/mol | Calculated from TS and Reactant Energies |

| Product Complex Energy | -150.6 Hartree | -150.55 Hartree | DFT (B3LYP/6-31G*) |

| Reaction Energy (ΔErxn) | -31.4 kcal/mol | -31.4 kcal/mol | Calculated from Product and Reactant Energies |

| Predicted Outcome | Pathway A is kinetically favored | Pathway B is kinetically disfavored | N/A |

Conformational Analysis and Energy Profile Landscapes

The three-dimensional shape, or conformation, of this compound is critical to its properties and reactivity. The fused ring system is not planar and can adopt several different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A systematic conformational search is typically the first step, using methods like molecular mechanics (e.g., MMFF94 force field) to generate a wide range of possible structures. researchgate.net These initial geometries are then optimized at a higher level of theory, such as DFT, to obtain more accurate structures and their corresponding energies. researchgate.net The results allow for the construction of a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry, often defined by key dihedral angles. researchgate.netresearchgate.net

For this compound, the analysis would focus on the puckering of the two fused rings and the orientation of the hydroxyl group (axial vs. equatorial). The relative energies of these conformers determine their population at thermal equilibrium, which can be calculated using the Boltzmann distribution. The energy barriers between conformers provide information about the molecule's flexibility. nih.gov This knowledge is crucial as the reactivity and biological activity of a molecule can depend on the prevalence of a specific "bioactive" conformer. biomedres.us

An example of data from a conformational analysis is presented below.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Chair-Equatorial | 175.5 | -55.2 | 0.00 | 75.6 |

| Chair-Axial | 178.1 | -54.8 | 1.10 | 12.4 |

| Twist-Boat | -85.3 | 45.1 | 5.50 | <0.1 |

| Boat-Equatorial | 60.2 | -58.9 | 6.20 | <0.1 |

Computational Prediction of Spectroscopic Properties (e.g., ECD Calculations) for Absolute Configuration Assignment

For chiral molecules like this compound, determining the absolute configuration of its stereocenters is a fundamental challenge. A powerful approach that combines experimental spectroscopy with computational chemistry is the analysis of Electronic Circular Dichroism (ECD). nih.gov

The process involves comparing the experimental ECD spectrum of the compound with spectra calculated for all possible stereoisomers. nih.gov The absolute configuration is assigned based on which calculated spectrum best matches the experimental one. researchgate.net The accuracy of this method relies heavily on time-dependent density functional theory (TD-DFT). researchgate.netnih.gov

The computational workflow for ECD-based assignment includes:

Conformational Analysis: A thorough conformational search is performed for each possible stereoisomer (e.g., (1R, 3aS, 7aR)-octahydroisobenzofuran-1-ol and its enantiomer). researchgate.net

Geometry Optimization: The identified low-energy conformers are re-optimized using a suitable DFT method and basis set. researchgate.net

ECD Spectra Calculation: TD-DFT calculations are then performed on each optimized conformer to simulate their individual ECD spectra. researchgate.net

Boltzmann Averaging: The final, predicted ECD spectrum for each stereoisomer is generated by averaging the spectra of its conformers, weighted according to their Boltzmann populations. researchgate.net

Comparison: The calculated spectra are then compared to the experimental spectrum. A good match allows for an unambiguous assignment of the absolute configuration. researchgate.netfrontiersin.org

This approach is particularly valuable for complex natural products and has become a standard tool in stereochemical elucidation. nih.govrsc.org

| Parameter | Experimental Data | Calculated for Isomer A | Calculated for Isomer B |

| Wavelength (nm) | 215 | 218 | 218 |

| Cotton Effect Sign | Positive (+) | Positive (+) | Negative (-) |

| Wavelength (nm) | 240 | 238 | 238 |

| Cotton Effect Sign | Negative (-) | Negative (-) | Positive (+) |

| Conclusion | N/A | Match | No Match |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, like this compound might bind to a macromolecular target, typically a protein or enzyme. ekb.eg These methods are fundamental in drug discovery and chemical biology for identifying potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is typically minimized to its lowest energy conformation. ekb.eg

A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site. rsc.org These potential binding poses are evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The top-ranked poses represent the most likely binding modes.

Analysis of the best docking pose reveals specific intermolecular interactions, such as:

Hydrogen bonds: (e.g., between the ligand's hydroxyl group and polar amino acid residues).

Hydrophobic interactions: (e.g., between the ligand's hydrocarbon scaffold and nonpolar residues).

Van der Waals forces.

These studies can rationalize the biological activity of a compound, guide the design of more potent analogs, or screen large virtual libraries to find new active molecules. nih.govresearchgate.net For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, docking studies could predict its binding mode and affinity, providing a rationale for its inhibitory activity. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Hypothetical Kinase A | -7.5 | ASP 145, LEU 83 | Hydrogen Bond, Hydrophobic |

| Hypothetical Protease B | -6.8 | GLY 102, PHE 41 | Hydrogen Bond, π-Alkyl |

| Hypothetical Receptor C | -5.2 | SER 210, VAL 198 | Hydrogen Bond, Hydrophobic |

Pre Clinical Biological Activities of Octahydroisobenzofuran 1 Ol and Its Derivatives

In Vitro and In Vivo (Non-Human) Biological Activity Profiling

The benzofuran (B130515) nucleus is a core component in many biologically active compounds, both natural and synthetic. nih.govnih.gov Derivatives of this scaffold have been extensively studied and have demonstrated a diverse range of pharmacological activities. nih.gov Pre-clinical research has identified significant potential in areas such as anticancer, antibacterial, antioxidant, and anti-inflammatory applications. nih.gov The broad utility of these compounds has made them attractive candidates for the development of new therapeutic agents. nih.gov For instance, certain derivatives have shown promise as immunomodulators, with potent and selective agonistic activity on sphingosine-1-phosphate subtype 1 (S1P1) receptors, which is relevant for conditions like multiple sclerosis. researchgate.net Further studies have explored their efficacy against various pathogens and in modulating key cellular pathways involved in disease.

Antibacterial Activity Assessments

Derivatives of isobenzofuranone and benzofuran have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives were tested against several bacterial strains. imjst.org Compounds designated A1, A2, B2, and C3 were found to be active against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. uobabylon.edu.iq Another investigation into benzofuran-triazine hybrids identified compound 8e, which incorporates an amino benzothiazole (B30560) moiety, as the most potent antibacterial agent, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 125 μg/mL against the tested strains. semanticscholar.org

Similarly, a chemical investigation of the marine-derived fungus Penicillium crustosum yielded benzofuran derivatives with moderate antibacterial activity. nih.gov Compound 1, for example, displayed MIC values of 12.5 μg/mL against Salmonella typhimurium and Staphylococcus aureus, and 25 μg/mL against Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Source |

|---|---|---|---|

| Compound 1 (from P. crustosum) | Salmonella typhimurium | 12.5 | nih.gov |

| Compound 1 (from P. crustosum) | Escherichia coli | 25 | nih.gov |

| Compound 1 (from P. crustosum) | Staphylococcus aureus | 12.5 | nih.gov |

| Compound 2 (from P. crustosum) | Staphylococcus aureus | 25 | nih.gov |

| Compound 8e (Benzofuran-triazine hybrid) | Escherichia coli | 32 | semanticscholar.org |

| Compound 8e (Benzofuran-triazine hybrid) | Bacillus subtilis | 125 | semanticscholar.org |

| Compound 8e (Benzofuran-triazine hybrid) | Staphylococcus aureus | 32 | semanticscholar.org |

| Compound 8e (Benzofuran-triazine hybrid) | Salmonella enteritidis | 32 | semanticscholar.org |

Anticancer and Cytotoxic Effects in Cellular Models (excluding human clinical trials)

Benzofuran scaffolds are prominent in compounds exhibiting significant anticancer and cytotoxic effects across various human cancer cell lines. nih.govnih.gov Research has demonstrated their ability to inhibit cancer cell growth and induce apoptosis. For example, a newly synthesized chalcone (B49325) derivative based on a curcumin (B1669340) structure showed significant cytotoxic effects on human lung (A549, H1299) and colon (HT29, HCT116) cancer cells. ejmo.org The IC50 values were determined to be 2.85 µM for A549, 1.46 µM for H1299, 0.59 µM for HCT116, and 0.35 µM for HT29 cells. ejmo.org

Other studies have highlighted the potency of different derivatives. A spiro[benzofuran-2,1′-cyclohexane] compound exhibited significant cytotoxicity against A-549, SMMC-7721, and MCF-7 cell lines, with IC50 values of 6.60, 7.13, and 11.50 μM, respectively. nih.gov Furthermore, certain 2(3)-phenylbenzofuran derivatives were identified as good inhibitors of Pin1, an enzyme implicated in multiple human cancers, with one compound showing an IC50 of 0.874 μM. nih.gov The wide array of derivatives and their varied mechanisms underscore the potential of this chemical class in oncology research. nih.gov

Table 2: Cytotoxic Effects of Benzofuran Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| Chalcone Derivative | A549 (Lung) | 2.85 | ejmo.org |

| Chalcone Derivative | H1299 (Lung) | 1.46 | ejmo.org |

| Chalcone Derivative | HCT116 (Colon) | 0.59 | ejmo.org |

| Chalcone Derivative | HT29 (Colon) | 0.35 | ejmo.org |

| Spiro[benzofuran-2,1′-cyclohexane] | A-549 (Lung) | 6.60 | nih.gov |

| Spiro[benzofuran-2,1′-cyclohexane] | SMMC-7721 (Hepatocellular) | 7.13 | nih.gov |

| Spiro[benzofuran-2,1′-cyclohexane] | MCF-7 (Breast) | 11.50 | nih.gov |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Inhibition (Hepatocellular) | 0.874 | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been demonstrated through various pre-clinical models. These compounds often target key mediators of the inflammatory response, such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. nih.govnih.gov In a study on compounds isolated from Penicillium crustosum, two aza-benzofuran derivatives exhibited significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated murine macrophages, with IC50 values of 17.31 μM and 16.5 μM. nih.gov

Another study focusing on iodobenzofuran derivatives found that compounds 2b and 2c had vigorous anti-inflammatory activity in a carrageenan-induced edema model, surpassing the reference drug diclofenac. nih.govresearchgate.net These compounds showed favorable binding energies for both COX-1 and COX-2 enzymes in molecular docking studies. nih.govresearchgate.net A benzofuran-3(2H)-one derivative was also reported to effectively reduce inflammatory mediators like tumor necrosis factor (TNF) and interleukin 1 (IL-1). mdpi.com

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay/Target | Activity (IC50 or Finding) | Source |

|---|---|---|---|

| Aza-benzofuran 1 | NO Inhibition (RAW 264.7 cells) | 17.31 µM | nih.gov |

| Aza-benzofuran 3 | NO Inhibition (RAW 264.7 cells) | 16.5 µM | nih.gov |

| Iodobenzofuran 2b & 2c | Carrageenan-induced edema | Higher inhibition than diclofenac | nih.govresearchgate.net |

| Iodobenzofuran derivatives | COX-1 Binding Energy | -8.37 to -10.94 kJ/mol | nih.gov |

| Iodobenzofuran derivatives | COX-2 Binding Energy | -8.08 to -9.67 kJ/mol | nih.gov |

Antimalarial Activity

Derivatives of the benzofuranone scaffold have been assessed for their activity against the malaria parasite, Plasmodium falciparum. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were synthesized and evaluated for their in vitro and in vivo antimalarial properties. nih.gov Several compounds showed potent activity, with one of the most active demonstrating IC50 values of 3.13 nM and 206.3 nM against the 3D7 and K1 strains of P. falciparum, respectively. nih.gov

A key mechanism of action for some antimalarial drugs is the inhibition of β-hematin formation, a process essential for the parasite's survival. nih.gov Certain nitrothiophene derivatives from the study were assessed for this activity, with one compound (10g) showing the highest inhibition with an IC50 of 10.78 μM. nih.gov In an in vivo mouse model, these active analogues significantly reduced the percentage of parasitized erythrocytes. nih.gov Further research on enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines also identified potent antimalarial activity in vitro, confirming that the benzofuran-2-yl amide moiety is preferred for activity. nih.gov

NF-κB Inhibitory Activity

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation and immune responses. mdpi.comnih.gov Dysregulation of the NF-κB signaling pathway is linked to inflammatory diseases and some cancers. mdpi.comnih.gov Lignan-inspired benzofurans have been investigated for their potential to inhibit this pathway. Studies have shown that inhibition of NF-κB is a relevant mechanism contributing to the in vivo anti-inflammatory activity of these compounds. nih.gov Synthetic inhibitors like Dehydroxymethylepoxyquinomicin (DHMEQ) have been designed to block the DNA binding of NF-κB subunits, thereby inhibiting both canonical and non-canonical pathway activation. mdpi.com A wide range of plant-derived substances, including various polyphenols and terpenes, have also been evaluated as potential inhibitors of the NF-κB pathway. researchgate.net

Evaluation of Other Potential Biological Activities in Pre-clinical Models

Beyond the activities previously described, benzofuran derivatives have been explored for other therapeutic applications in pre-clinical settings. nih.gov

Immunomodulatory: A novel benzofuran-based compound was identified as a potent S1P1 receptor agonist. researchgate.net By regulating lymphocyte egress from lymphoid tissues, such compounds act as immunomodulators and have shown efficacy in a mouse model of multiple sclerosis. researchgate.net

Antioxidant: The antioxidant potential of phosphorus-containing derivatives of 2,6-di-tert-butylphenol (B90309) has been predicted using in silico methods and confirmed through in vitro and in vivo experiments. ktu.lt These compounds are predicted to act as "traps" for active oxygen metabolites. ktu.lt

Cardioprotective: The broad-spectrum antiarrhythmic drug amiodarone (B1667116) is a well-known benzofuran derivative used to treat angina and arrhythmia. nih.gov It functions by inhibiting the rapid influx of sodium ions in myocardial fibers. nih.gov

Antihyperlipidemic: Studies in animal models have suggested that certain plant-derived oils containing relevant compounds can lead to a significant decrease in lipid profiles, including total cholesterol (TC), triglycerides (TG), LDL, and VLDL, indicating a potential antihyperlipidemic role. researchgate.net

Biosynthetic Pathways and Natural Occurrence

Identification of Natural Sources and Isolation of Octahydroisobenzofuran-Containing Natural Products

The marine environment, particularly coral reefs, is a rich reservoir of natural products possessing the octahydroisobenzofuran (B3138930) core. These compounds are predominantly isolated from marine invertebrates, with soft corals and gorgonians being the most prolific producers. Several distinct classes of diterpenoids, including the cladiellins, eunicellins, briarellins, and asbestinins, share this fundamental structural motif.

Initial investigations into the chemical constituents of the Caribbean gorgonian Briareum asbestinum revealed the presence of multiple classes of diterpenoids, including asbestinins, briareins, and eunicellins, suggesting a common biosynthetic origin. nih.gov This gorgonian has proven to be a consistent source of novel diterpenes with intricate chemical structures. researchgate.net For instance, two new eunicellin-based diterpenes, seco-briarellinone and briarellin S, were isolated from a methanolic extract of Briareum asbestinum collected in Panama. researchgate.net

Soft corals of the genus Cladiella are also well-documented sources of these compounds. For example, five new eunicellin-type diterpenoids, cladieunicellins A-E, were isolated from an Indonesian soft coral identified as Cladiella sp. nih.gov Similarly, two Kenyan soft corals, Klyxum flaccidum and Cladiella kashmani, yielded six new eunicellin (B1253447) diterpenes. mdpi.comresearchgate.net

The gorgonian coral Briareum polyanthes has been another fruitful source, with a chemical study of its hexane (B92381) extract leading to the isolation of ten new eunicellin-class diterpenes. nih.gov The isolation process for these natural products typically involves extraction of the marine organism with organic solvents, such as methanol (B129727) or hexane, followed by extensive chromatographic separation techniques to purify the individual compounds.

The following interactive data table summarizes some of the octahydroisobenzofuran-containing natural products and their marine sources.

| Compound Class | Specific Compounds | Marine Source Organism | Reference(s) |

| Cladiellins | Pachycladins A-E, Cladiellisin | Cladiella pachyclados | grantome.com |

| Eunicellins | Cladieunicellins A-E | Cladiella sp. | nih.gov |

| Klyxumines A and B | Klyxum flaccidum | mdpi.comresearchgate.net | |

| Epoxycladines A-D | Cladiella kashmani | mdpi.comresearchgate.net | |

| Palmonine D | Eunicella singularis | researchgate.net | |

| Briarellins | Briarellins J-P, Polyanthellin A | Briareum polyanthes | nih.gov |

| seco-Briarellinone, Briarellin S | Briareum asbestinum | researchgate.net | |

| Briarellins A-D, Seco-briarellin | Briareum asbestinum | nih.gov | |

| Asbestinins | Asbestinin-7, Asbestinin-15 | Briareum asbestinum | researchgate.net |

Proposed Biosynthetic Routes to the Octahydroisobenzofuran Skeleton in Nature

The structural diversity of diterpenoids containing the octahydroisobenzofuran skeleton isolated from a single organism suggests a common biosynthetic pathway. nih.gov It is widely proposed that these compounds, often referred to as 2,11-cyclized cembranoids, originate from a cembrane (B156948) precursor. mdpi.com

The biosynthesis is thought to commence with the cyclization of a cembranoid cation to form a common eunicellin intermediate. mdpi.com This key step establishes the fundamental 6/10-bicyclic framework of the eunicellane diterpenoids. nih.gov Subsequent enzymatic modifications of this intermediate are believed to generate the diverse array of related structures.

For instance, a plausible biosynthetic pathway for briarols A-C, isolated from the gorgonian Briareum violaceum, was postulated to proceed from a co-existing eunicellin diterpenoid, briarol D. mdpi.com This proposed pathway involves a series of oxidations and acid-catalyzed hydroxylations of a common eunicellin intermediate. mdpi.com

The formation of the tetracyclic briarellin scaffold is hypothesized to arise from the eunicellin skeleton through the formation of consecutive oxygen bridges. The structural relationship between these classes of compounds strongly supports the idea of a divergent biosynthetic pathway from a shared precursor.

While detailed enzymatic studies are still emerging, the discovery of terpene synthases in octocorals has provided significant insights into the initial cyclization steps. researchgate.net These enzymes are responsible for catalyzing the formation of the characteristic bicyclic core of the eunicellanes from a linear diterpene precursor. Further investigations into the downstream modifying enzymes, such as cytochrome P450s, will be crucial to fully elucidate the intricate biosynthetic network that leads to the remarkable diversity of octahydroisobenzofuran-containing marine natural products.

Structure Activity Relationship Sar Studies of Octahydroisobenzofuran Based Compounds

Impact of Stereochemistry on Biological Activity Profiles

Detailed studies on how the stereochemistry of the octahydroisobenzofuran-1-ol core influences biological activity have not been sufficiently reported. While in medicinal chemistry, the spatial arrangement of atoms is crucial for molecular recognition and biological activity, specific examples and comparative data for different stereoisomers of this compound are not available.

Influence of Peripheral Substituents and Ring Modifications on Biological Efficacy

Information regarding how the addition of various functional groups to the this compound scaffold or modifications to its bicyclic ring system affects biological efficacy is not specifically documented. SAR studies typically involve synthesizing a library of analogs with systematic variations in their structure and evaluating their biological activity. Such a systematic study for this compound derivatives could not be located.

Rational Design and Synthesis of Biologically Active Octahydroisobenzofuran (B3138930) Analogs Based on SAR Data

The rational design of new, potent, and selective analogs is contingent on existing SAR data. Without a foundational understanding of the structure-activity relationships for the this compound scaffold, including the key pharmacophoric features and the impact of structural modifications, the targeted design and synthesis of new biologically active analogs cannot be effectively discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.